5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine
Overview
Description
5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine is a chemical compound with the molecular formula C8H9BrN2. It has a molecular weight of 213.08 . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydro-1,7-naphthyridine derivatives, which are related to 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine, has been studied. The aza-Diels-Alder reaction (Povarov reaction) activated by Lewis acid can be used for the synthesis of these derivatives .Molecular Structure Analysis
The molecular structure of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine consists of a naphthyridine ring system with a bromine atom at the 5-position .Scientific Research Applications
Material Science
Specific Scientific Field:
Materials chemistry and polymer science.
Summary:
Explore the use of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine in polymer synthesis or as a building block for functional materials.
Experimental Procedures:
Results:
These are just three of the six applications. If you’d like further details on the remaining fields, feel free to ask
Safety And Hazards
Safety measures for handling 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
5-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-4-10-5-8-6(7)2-1-3-11-8/h4-5,11H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDFPECBTFVBDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC=C2NC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625165 | |
Record name | 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine | |
CAS RN |
351457-97-1 | |
Record name | 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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